4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine
Description
4-{[1-(Furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a furan-3-carbonyl group, introducing both lipophilic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
furan-3-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-16-6-2-14(17-11)21-13-3-7-18(8-4-13)15(19)12-5-9-20-10-12/h2,5-6,9-10,13H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKDNLRPDYDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine typically involves multicomponent reactions (MCRs). One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which simplifies the purification process and allows for the efficient preparation of complex products from simple starting materials . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new heterocyclic compounds.
Scientific Research Applications
4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein tyrosine kinases, which play a crucial role in signal transduction pathways that regulate cellular functions such as proliferation, growth, and differentiation . The compound’s unique structure allows it to bind to these targets with high specificity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While focuses on a distinct pyridine derivative (2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine), general comparisons can be inferred based on shared heterocyclic frameworks and substitution patterns:
Structural and Functional Group Analysis
Key Differences
Core Heterocycle: The pyrimidine core in the target compound may enhance DNA/RNA binding or kinase inhibition compared to the pyridine-based compound in , which is often associated with broader receptor interactions.
In contrast, the chloro and substituted phenyl groups in ’s compound likely enhance electrophilic reactivity and cross-membrane permeability, traits critical for antimicrobial agents.
Synthetic Accessibility: The compound in employs a multi-step synthesis involving palladium-catalyzed cross-coupling, which is cost-intensive .
Research Findings and Limitations
Hypothetical Pharmacokinetic Profiles
Gaps in Evidence
- The provided literature lacks direct data on the target compound’s bioactivity, toxicity, or clinical relevance. Comparisons are extrapolated from structural analogs and general heterocyclic chemistry principles.
Biological Activity
The compound 4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine is an emerging entity in medicinal chemistry, particularly noted for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 245.28 g/mol. The structure includes a pyrimidine ring substituted with a furan-3-carbonyl-piperidine moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit the growth of various bacterial and fungal strains.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Cytotoxic Effects : The compound's structural components may contribute to its cytotoxicity against specific cancer cell types.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cell proliferation and survival pathways, such as PARP (Poly (ADP-ribose) polymerase) .
- Induction of Apoptosis : Studies indicate that certain derivatives can initiate apoptotic pathways in cancer cells, leading to programmed cell death .
- Membrane Disruption : The interaction with cellular membranes may lead to increased permeability and subsequent cell death .
Anticancer Activity
A study examining derivatives of piperidine-based compounds highlighted their effectiveness against breast cancer cell lines, showing IC50 values comparable to established chemotherapeutics . The compound under consideration demonstrated significant cytotoxicity, particularly in MDA-MB-231 cells, a model for triple-negative breast cancer.
Antimicrobial Efficacy
In vitro assays revealed that the compound exhibited antimicrobial properties against various pathogens. For instance, a derivative was tested against Candida auris, showing potential as an antifungal agent by disrupting the plasma membrane integrity .
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 10.5 | Apoptosis induction |
| Antimicrobial | Candida auris | 0.24 | Membrane disruption |
| Cytotoxicity | HeLa | 15.0 | Enzymatic inhibition |
Q & A
Q. What are the recommended synthetic routes for 4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Piperidine-4-yl ether formation via nucleophilic substitution or Mitsunobu reactions.
- Acylation : Introducing the furan-3-carbonyl group using activated carbonyl agents (e.g., acyl chlorides) under inert atmospheres.
- Purification : Chromatographic techniques (e.g., flash column chromatography) to isolate intermediates .
Q. Optimization Strategies :
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Key techniques include:
Q. What solubility and stability profiles should be considered for in vitro assays?
Methodological Answer:
- Solubility :
- Use polar aprotic solvents (DMSO, DMF) for stock solutions. Hydrophobic moieties (furan, piperidine) reduce aqueous solubility .
- Stability :
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- Use software (e.g., AutoDock Vina) to simulate binding to enzymes like kinases or GPCRs, leveraging the pyrimidine core as a hydrogen-bond acceptor.
- ADMET Prediction :
- DFT Calculations :
Q. What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks :
- Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Metabolite Profiling :
- Structural Analog Comparison :
Q. How can the reaction mechanism for piperidine-4-yl ether formation be validated?
Methodological Answer:
- Kinetic Studies :
- Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., SN2 vs. radical mechanisms) .
- Isotope Labeling :
- Catalyst Screening :
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Yield Optimization :
- Purification :
- Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scale-up .
- Safety :
Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacodynamic profile?
Methodological Answer:
- Fluorine Substitution :
- Piperidine Ring Modifications :
- Replace piperidine with azetidine to reduce steric hindrance, improving target engagement .
- Biological Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
